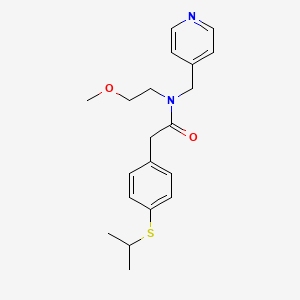

2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-(4-propan-2-ylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-16(2)25-19-6-4-17(5-7-19)14-20(23)22(12-13-24-3)15-18-8-10-21-11-9-18/h4-11,16H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHHVPRTJQSOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N(CCOC)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-N-(4-(isopropylthio)phenyl)acetamide

This intermediate is pivotal for subsequent nucleophilic substitution. A representative method involves:

- Thiolation of 4-iodophenylacetamide :

- Chlorination :

Table 1 : Optimization of Thiolation Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| CuI | K₂CO₃ | DMF | 80 | 68 |

| CuBr | Cs₂CO₃ | DMSO | 100 | 72 |

Synthesis of N-(2-Methoxyethyl)-N-(pyridin-4-ylmethyl)amine

This unsymmetric diamine is synthesized via sequential alkylation:

- Mono-alkylation of 2-methoxyethylamine :

Amide Bond Formation and Final Coupling

The final step involves nucleophilic displacement of the chloro group in 2-chloro-N-(4-(isopropylthio)phenyl)acetamide by the diamine:

Reaction Conditions :

Workup :

Table 2 : Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 25°C |

| Reaction Time | 16 hours |

| Chromatography | 4:1 hexanes:ethyl acetate |

| Overall Yield | 58–63% |

Purification and Characterization

- Purification : Flash chromatography (as above) or recrystallization from ethanol/water mixtures.

- Characterization :

- $$ ^1\text{H NMR} $$ : Key peaks include δ 8.50 (pyridine-H), δ 4.40 (N-CH₂-pyridine), δ 3.50 (OCH₂CH₂O), and δ 1.30 (isopropyl-CH₃).

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Optimization Strategies and Challenges

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve thiolation yields but complicate purification.

- Amine Reactivity : Steric hindrance in the diamine necessitates excess reagent (1.2 eq) and prolonged reaction times.

- Byproducts : Trace impurities from incomplete alkylation are mitigated via gradient chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxyethyl and pyridinylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table and analysis compare the target compound with analogous acetamides described in the evidence, focusing on substituent variations, synthetic routes, and physicochemical properties.

Key Observations

Substituent Diversity and Pharmacological Implications: The isopropylthio group in the target compound distinguishes it from sulfur-containing analogs like compound 2 (styrylpyridinylthio) and compound 6 (pyrimidinylsulfanyl). The pyridin-4-ylmethyl group contrasts with compound 6’s methylpyridinyl and compound 4’s pyrimidinylsulfamoyl groups. Pyridine’s basicity could influence solubility and membrane permeability .

Synthetic Methodologies: Most analogs (e.g., compounds 2, 6) are synthesized via nucleophilic substitution or condensation under reflux conditions (ethanol, 30–60 minutes), achieving high yields (≥85%) . The target compound’s synthesis likely follows similar protocols but may require optimization for its bulky substituents.

Physicochemical Properties: The 2-methoxyethyl chain in the target compound introduces polarity absent in analogs like compound 7 (pyrrolidinylsulfonylphenyl). This could reduce logP values compared to more lipophilic derivatives, as seen in compound 5i (morpholinosulfonylphenyl) .

Crystallographic and Spectral Data :

- Analogs such as compound 6 were characterized via single-crystal X-ray diffraction, revealing planar acetamide backbones and intermolecular hydrogen bonds. The target compound’s crystal structure remains unstudied but may exhibit similar packing patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.